BenchChemオンラインストアへようこそ!

Mmb-chmica

CB1 receptor biased agonism Gαi protein

MMB-CHMICA is a potent indole-based synthetic cannabinoid acting as a balanced Gαi/β-arrestin2 agonist at CB1, unlike the biased signaling of most SCRAs. This unique profile makes it an essential tool compound for studying therapeutic versus side-effect pathways. It is a well-characterized substrate for human carboxylesterases, with defined Michaelis–Menten kinetics, providing a reliable model for metabolism studies. For forensic labs, the O-demethylated metabolite is a confirmed primary urinary biomarker, enabling unambiguous detection in LC-MS/MS and GC-MS methods. As a Schedule I controlled substance in the US, ensure your laboratory holds the required DEA registration before ordering.

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
CAS No. 1971007-94-9
Cat. No. B8270171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmb-chmica
CAS1971007-94-9
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1
InChIKeyROWZIXRLVUOMCJ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMB-CHMICA (CAS 1971007-94-9): Critical Differentiation Data for Forensic and Pharmacological Procurement


MMB-CHMICA (also known as AMB-CHMICA; IUPAC: methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is an indole-based synthetic cannabinoid receptor agonist (SCRA) featuring an L-valinate methyl ester head group [1]. First reported on the European illicit drug market in 2014, it acts as a potent agonist at cannabinoid receptors CB1 and CB2 [2]. In 2018, MMB-CHMICA was the sixth-most common synthetic cannabinoid identified in drugs seized by the U.S. Drug Enforcement Administration, and it was permanently placed into Schedule I of the Controlled Substances Act in 2020 [3][4]. A certified reference material (100 µg/mL in methanol, Cerilliant®) is commercially available from Sigma-Aldrich for use as a calibrator or control in GC/MS and LC/MS methods .

Why MMB-CHMICA Cannot Be Substituted with MDMB-CHMICA or Other In-Class Synthetic Cannabinoids in Analytical and Pharmacological Workflows


MMB-CHMICA and its closest structural analog MDMB-CHMICA differ by a single methyl group in the amino acid head group (L-valinate methyl ester vs. L-tert-leucinate methyl ester). Despite this apparently minor structural variation, the two compounds diverge substantially in CB1 receptor signaling bias, human esterase-mediated hydrolysis rates, and metabolic biomarker identity [1][2]. MMB-CHMICA displays a functionally distinct 'balanced' Gαi/β-arrestin2 recruitment profile at CB1 relative to the majority of SCRAs, which exhibit β-arrestin2 pathway preference [1]. Furthermore, valinate-derived SCs such as MMB-CHMICA are efficient substrates for human carboxylesterases hCES1b and hCES1c, following classic Michaelis–Menten kinetics, whereas tert-leucinate-derived SCs (including MDMB-CHMICA) show hydrolysis rates too low to permit kinetic modeling [2][3]. These differences carry direct consequences for analytical method development, toxicological interpretation, and experimental design, rendering simple within-class substitution scientifically invalid.

MMB-CHMICA (CAS 1971007-94-9): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


CB1 Receptor Signaling Bias: MMB-CHMICA as a Balanced Agonist vs. β-Arrestin2-Biased SCRAs

In a panel of 21 synthetic cannabinoid receptor agonists assessed under identical functional complementation assay conditions, MMB-CHMICA was the only SCRA to exhibit a balanced recruitment profile between Gαi protein and β-arrestin2 pathways at the CB1 receptor, comparable to the reference agonist CP55940. In contrast, 5F-APINACA and CUMYL-PEGACLONE displayed preferred signaling through the β-arrestin2 pathway [1]. EG-018, the only SCRA with a significant G-protein bias, showed a 10-fold preference for Gαi over β-arrestin2 recruitment. MMB-CHMICA did not exhibit this magnitude of bias in either direction, placing it in a functionally distinct category [1].

CB1 receptor biased agonism Gαi protein β-arrestin2 functional selectivity

In Vivo Metabolite Count and Biomarker Identity: MMB-CHMICA vs. ADB-CHMICA, ADB-CHMINACA, MDMB-CHMCZCA, and NNL-3 in Zebrafish Larvae

In a 24-h in vivo zebrafish larvae model (5 dpf, 100 µM exposure), MMB-CHMICA produced 11 distinct metabolites, identified by liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). This compares to 6 metabolites for ADB-CHMICA, 14 for ADB-CHMINACA, 11 for MDMB-CHMCZCA, and 4 for NNL-3 under identical experimental conditions [1]. Critically, the primary recommended urinary biomarker for MMB-CHMICA is the O-demethylated metabolite, whereas ADB-CHMICA yields an oxidative deamination to hydroxyl metabolite as the primary biomarker, and ADB-CHMINACA produces hydroxyl metabolites at the cyclohexylmethyl, tert-butyl, and indazole moieties [1]. The zebrafish metabolite profile showed good concordance with previous in vitro human and rat hepatocyte incubation data for the same or structurally analogous compounds [1].

synthetic cannabinoid metabolism zebrafish larvae model LC-HRMS/MS forensic biomarker O-demethylation

Human Carboxylesterase Hydrolysis Kinetics: Valinate-Derived MMB-CHMICA vs. Tert-Leucinate-Derived SCs

In vitro incubation with recombinant human carboxylesterase isoforms demonstrated that valinate-derived synthetic cannabinoids including MMB-CHMICA, MMB-4en-PICA, and MMB-FUBINACA undergo sufficient ester hydrolysis by hCES1b and hCES1c to permit classic Michaelis–Menten kinetic modeling [1][2]. In contrast, synthetic cannabinoids bearing a tert-leucinate-derived moiety (e.g., MDMB-4F-BINACA, MDMB-4en-PINACA, MDMB-FUBICA, MDMB-5F-PICA) exhibited hydrolysis rates too low for kinetic parameter determination [1]. In kinetic studies with hCES1b, MMB-CHMICA (MW 370 g/mol) showed a higher hydrolysis rate than the heavier substrate 5F-MPhP-PICA (MW 411 g/mol), consistent with the observation that hCES1b has higher affinity for smaller substrates [2]. No hydrolysis of the amide linker was detected for any tested SC [1].

human carboxylesterase hCES1b hCES1c Michaelis-Menten kinetics toxicokinetics

CB1 and CB2 Receptor Potency: MMB-CHMICA in the Context of Third-Generation SCRAs

MMB-CHMICA (AMB-CHMICA) exhibits EC50 values of 3.5 nM at CB1 and 12 nM at CB2 receptors, reflecting approximately 3.4-fold selectivity for CB1 over CB2 [1]. In the Banister et al. (2016) survey of valinate and tert-leucinate synthetic cannabinoids using a fluorometric membrane potential assay, the full set of 12 compounds (including MMB-CHMICA analogs MDMB-CHMICA, 5F-AMB, and MDMB-FUBINACA) displayed CB1 EC50 values spanning 0.45–36 nM and CB2 EC50 values spanning 4.6–128 nM, with all compounds showing preferential CB1 activation [2]. MMB-CHMICA falls within the mid-range of this potency distribution, distinguishing it from ultra-potent congeners while confirming its classification as a high-potency SCRA relative to Δ⁹-THC and first-generation compounds such as JWH-018 [1][2].

CB1 receptor potency CB2 receptor potency EC50 fluorometric membrane potential assay

Human Hepatocyte Metabolism: O-Demethylation as the Dominant Phase I Pathway for MMB-CHMICA

Following incubation with pooled human hepatocytes and analysis by UHPLC-(IMS)-HR-MSE, the main metabolic pathway identified for AMB-CHMICA (MMB-CHMICA) was O-demethylation of the methyl ester, accompanied by hydroxylation of the cyclohexylmethyl moiety [1]. When compared to the metabolism of 5C-AKB48 studied under identical conditions, AMB-CHMICA exhibited a fundamentally different metabolic profile: 5C-AKB48 primarily underwent hydroxylation(s) of the adamantyl moiety and oxidative dechlorination with subsequent oxidation to the ω-carboxylic acid [1]. The in silico metabolite prediction software Meteor (Lhasa Ltd.) successfully predicted the majority of AMB-CHMICA metabolites, though notably failed to predict the oxidative dechlorination pathway relevant to 5C-AKB48, highlighting the structural predictability of MMB-CHMICA's metabolic fate [1]. These results are consistent with and reinforced by the zebrafish larvae in vivo findings from Morales-Noé et al. (2022), which also identified the O-demethylated metabolite as the primary biomarker for MMB-CHMICA [2].

human hepatocyte metabolism UHPLC-HR-MS O-demethylation hydroxylation analytical toxicology

DEA Forensic Prevalence Ranking: MMB-CHMICA as the Sixth Most Common SC in U.S. Drug Seizures (2018)

According to the U.S. Drug Enforcement Administration's annual Emerging Drug Reports, MMB-CHMICA was the sixth-most frequently identified synthetic cannabinoid in drugs seized by the DEA in 2018 [1][2]. This prevalence led to its temporary placement into Schedule I in July 2018 (83 FR 31877) and permanent placement in July 2020 (85 FR 42290) [3]. The Federal Register notice acknowledged that while no specific adverse event information was available for MMB-CHMICA at the time of scheduling, substantial law enforcement seizure volumes and pharmacological similarity to other Schedule I synthetic cannabinoids with known public health risks (specifically citing AB-CHMINACA, AB-FUBINACA, and JWH-018 as comparators) constituted an imminent hazard to public safety [3]. In comparison, many structurally similar synthetic cannabinoids in the CHMICA series (e.g., ADB-CHMICA, MDMB-CHMCZCA) have not reached comparable seizure frequencies or received permanent Schedule I placement through the same regulatory mechanism.

forensic prevalence DEA seizure data regulatory scheduling emerging drug monitoring

Optimal Application Scenarios for MMB-CHMICA (CAS 1971007-94-9) Based on Quantified Differentiation Evidence


CB1 Receptor Functional Selectivity Studies Requiring a Structurally Distinct Balanced Agonist

For academic or pharmaceutical laboratories investigating the structural determinants of CB1 receptor biased signaling, MMB-CHMICA serves as a valuable tool compound representing the indole-3-carboxamide chemotype with a balanced Gαi/β-arrestin2 recruitment profile. Unlike the majority of SCRAs tested in the Walraed et al. (2020) panel of 21 compounds—which preferentially signal through β-arrestin2—MMB-CHMICA mimics the balanced reference agonist CP55940 [1]. This property makes MMB-CHMICA particularly suitable as a control ligand in experiments designed to dissociate G-protein-mediated therapeutic effects from β-arrestin2-mediated side effects, enabling structure-activity relationship studies that probe the molecular features responsible for signaling bias within the valinate-subclass of SCRAs.

Forensic Toxicology Method Development Targeting the O-Demethylated Urinary Biomarker

Forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods for MMB-CHMICA detection should prioritize the O-demethylated metabolite (m/z 357.2179) as the primary urinary screening target, as established by both human hepatocyte incubation data [1] and the zebrafish larvae in vivo model [2]. The O-demethylated biomarker is structurally and chromatographically distinct from the oxidative deamination biomarker of ADB-CHMICA and the hydroxyl metabolites of ADB-CHMINACA, enabling unambiguous identification even in poly-drug casework [2]. The availability of a DEA-exempt certified reference material (Cerilliant® S-118, 100 µg/mL in methanol) further facilitates rapid method implementation without the regulatory barriers associated with Schedule I controlled substance procurement.

In Vitro Toxicokinetic Studies Investigating Esterase-Dependent Metabolic Clearance

For research groups studying the role of human carboxylesterases in synthetic cannabinoid metabolism, MMB-CHMICA represents a prototypical valinate-derived substrate with well-characterized, modelable Michaelis–Menten hydrolysis kinetics [1][2]. In head-to-head experimental designs comparing valinate vs. tert-leucinate subclasses, MMB-CHMICA provides a direct contrast to its tert-leucinate analog MDMB-CHMICA, which shows negligible hCES-mediated hydrolysis [1]. This paired experimental approach is directly relevant to predicting first-pass metabolic clearance, estimating detection windows in biological matrices, and assessing the potential impact of hCES polymorphisms or drug–drug interactions on SCRA toxicity.

Reference Standard for Proficiency Testing and Inter-Laboratory Validation in SCRA Seizure Analysis

Given that MMB-CHMICA was the sixth-most frequently seized synthetic cannabinoid in the United States in 2018 and has been permanently placed into Schedule I [1][2], forensic laboratories participating in proficiency testing programs (e.g., UNODC International Collaborative Exercises, NIST, or commercial PT providers) benefit from including MMB-CHMICA in their scope of analysis. The compound's well-characterized analytical profile—including full NMR assignment, GC-MS fragmentation pattern (base peak m/z 240.1), and LC-MS/MS multiple reaction monitoring transitions —facilitates robust method validation across different instrument platforms and laboratory settings.

Quote Request

Request a Quote for Mmb-chmica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.